molecular formula C6H9NaO7 B3366874 Sodium 2-ketogluconate CAS No. 14984-38-4

Sodium 2-ketogluconate

Cat. No.: B3366874
CAS No.: 14984-38-4
M. Wt: 216.12 g/mol
InChI Key: OFCZUBZXJNUXBT-PSRPMNHMSA-M
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Description

Sodium 2-ketogluconate is a sodium salt of 2-ketogluconic acid, an organic compound that plays a significant role in various biochemical and industrial processes. It is known for its applications in the food, pharmaceutical, and cosmetic industries due to its unique chemical properties.

Scientific Research Applications

Sodium 2-ketogluconate has a wide range of applications in scientific research:

Future Directions

The future directions of Sodium 2-ketogluconate research could involve further investigation into its production and utilization. For instance, research could focus on enhancing 2-ketogluconate production by maintaining the carbon catabolite repression of 2-ketogluconate metabolism . Additionally, research could explore the role of 2-ketogluconate in the expression of exotoxin A and glucose catabolic enzymes in Pseudomonas aeruginosa .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2-ketogluconate is typically synthesized through the microbial fermentation of glucose. Microorganisms such as Gluconobacter and Pseudomonas species are commonly used for this purpose. The process involves the oxidation of glucose to gluconic acid, which is further oxidized to 2-ketogluconic acid. The acid is then neutralized with sodium hydroxide to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves a two-stage fermentation process. Initially, glucose is converted to 2-ketogluconic acid using Pseudomonas plecoglossicida JUIM01. The fermentation broth is then treated with sodium hydroxide to obtain the sodium salt .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-ketogluconate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized to form 2,5-diketo-D-gluconate using strong oxidizing agents.

    Reduction: It can be reduced to gluconate under mild reducing conditions.

    Substitution: The compound can participate in substitution reactions where the ketone group is replaced by other functional groups.

Major Products:

Mechanism of Action

The mechanism of action of sodium 2-ketogluconate involves its role as a chelating agent, binding to metal ions and facilitating various biochemical reactions. It also acts as an intermediate in metabolic pathways, influencing the production of other important compounds such as erythorbic acid .

Comparison with Similar Compounds

    Gluconic Acid: A precursor in the synthesis of sodium 2-ketogluconate.

    2,5-Diketo-D-gluconate: An oxidation product of this compound.

    Erythorbic Acid: A derivative used in the food industry as an antioxidant.

Uniqueness: this compound is unique due to its dual role as a chelating agent and a metabolic intermediate. Its ability to undergo various chemical reactions and its wide range of applications in different industries make it a valuable compound .

Properties

IUPAC Name

sodium;(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-4,7-10H,1H2,(H,12,13);/q;+1/p-1/t2-,3-,4+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCZUBZXJNUXBT-PSRPMNHMSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NaO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

20248-27-5 (Parent)
Record name Sodium 2-ketogluconate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014984384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00933768
Record name Sodium hex-2-ulosonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00933768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14984-38-4
Record name Sodium 2-ketogluconate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014984384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name arabino-2-Hexulosonic acid, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium hex-2-ulosonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00933768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2-oxogluconate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.500
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM 2-KETOGLUCONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18CI53879Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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